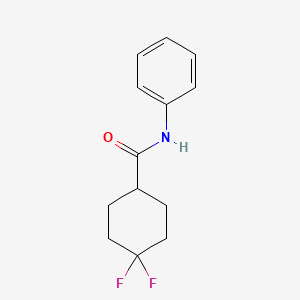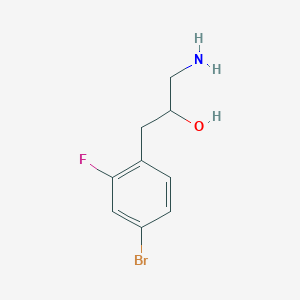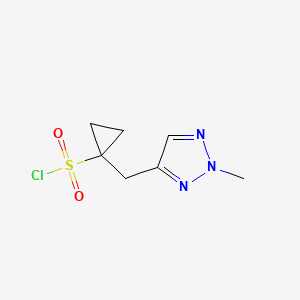
1-((2-Methyl-2H-1,2,3-triazol-4-yl)methyl)cyclopropane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((2-Methyl-2H-1,2,3-triazol-4-yl)methyl)cyclopropane-1-sulfonyl chloride is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocycles containing three nitrogen atoms and two carbon atoms
Méthodes De Préparation
The synthesis of 1-((2-Methyl-2H-1,2,3-triazol-4-yl)methyl)cyclopropane-1-sulfonyl chloride typically involves the following steps:
Formation of the Triazole Ring:
Attachment of the Cyclopropane Group: The cyclopropane group can be introduced through a cyclopropanation reaction, which involves the addition of a carbene to an alkene.
Introduction of the Sulfonyl Chloride Group: The sulfonyl chloride group can be introduced by reacting the compound with chlorosulfonic acid or thionyl chloride.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
1-((2-Methyl-2H-1,2,3-triazol-4-yl)methyl)cyclopropane-1-sulfonyl chloride can undergo various chemical reactions, including:
Oxidation and Reduction Reactions: The triazole ring can participate in oxidation and reduction reactions, leading to the formation of various oxidized or reduced triazole derivatives.
Cycloaddition Reactions: The triazole ring can also participate in cycloaddition reactions, forming various fused ring systems.
Applications De Recherche Scientifique
1-((2-Methyl-2H-1,2,3-triazol-4-yl)methyl)cyclopropane-1-sulfonyl chloride has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-((2-Methyl-2H-1,2,3-triazol-4-yl)methyl)cyclopropane-1-sulfonyl chloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity or modulating their function. The sulfonyl chloride group can react with nucleophilic residues in proteins, leading to covalent modification and inhibition of enzyme activity .
Comparaison Avec Des Composés Similaires
1-((2-Methyl-2H-1,2,3-triazol-4-yl)methyl)cyclopropane-1-sulfonyl chloride can be compared with other triazole derivatives, such as:
1-((2-Methyl-2H-1,2,3-triazol-4-yl)methyl)cyclopropane-1-sulfonamide: This compound has a sulfonamide group instead of a sulfonyl chloride group, which affects its reactivity and biological activity.
1-((2-Methyl-2H-1,2,3-triazol-4-yl)methyl)cyclopropane-1-sulfonate: This compound has a sulfonate ester group, which also affects its reactivity and biological activity.
1-((2-Methyl-2H-1,2,3-triazol-4-yl)methyl)cyclopropane-1-sulfonothioate: This compound has a sulfonothioate group, which can lead to different chemical and biological properties compared to the sulfonyl chloride derivative.
Propriétés
Formule moléculaire |
C7H10ClN3O2S |
|---|---|
Poids moléculaire |
235.69 g/mol |
Nom IUPAC |
1-[(2-methyltriazol-4-yl)methyl]cyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C7H10ClN3O2S/c1-11-9-5-6(10-11)4-7(2-3-7)14(8,12)13/h5H,2-4H2,1H3 |
Clé InChI |
VMUIVKGUQWOELW-UHFFFAOYSA-N |
SMILES canonique |
CN1N=CC(=N1)CC2(CC2)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


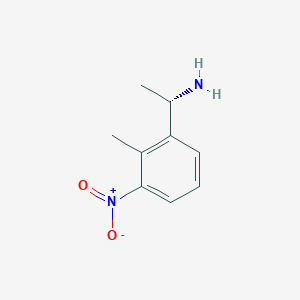


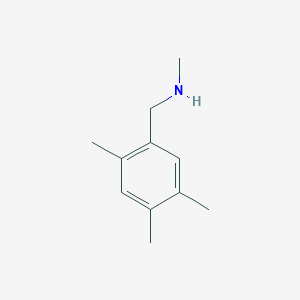
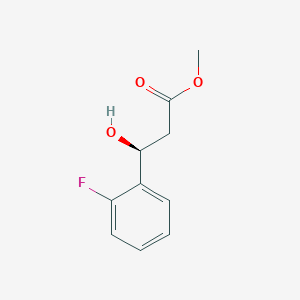
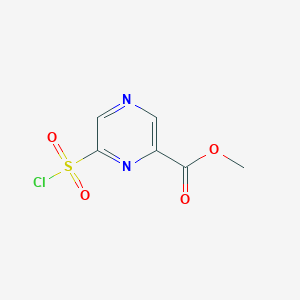
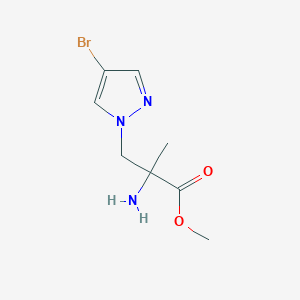
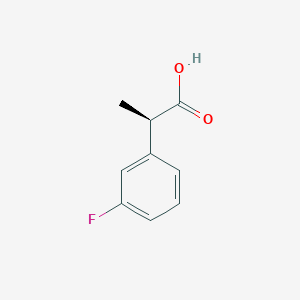
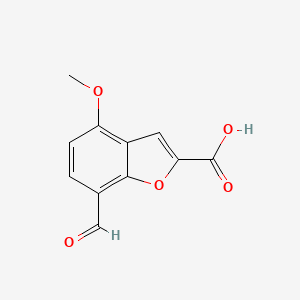
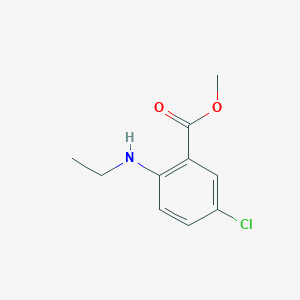
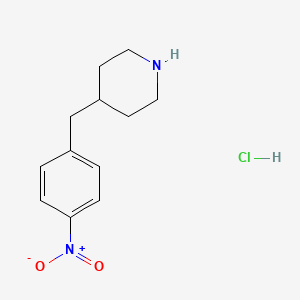
![2-[(Tert-butoxy)carbonyl]-4-chlorobenzoicacid](/img/structure/B13569579.png)
